1-Cyclopropyl-n-methylmethanamine

Description

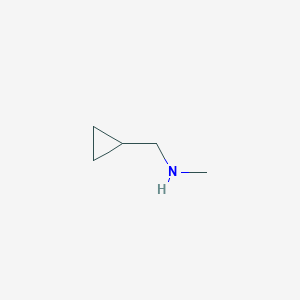

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-6-4-5-2-3-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPMCZWKUSUMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512946 | |

| Record name | 1-Cyclopropyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18977-45-2 | |

| Record name | 1-Cyclopropyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Cyclopropylmethyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-N-methylmethanamine

Abstract: 1-Cyclopropyl-N-methylmethanamine is a pivotal chemical intermediate, recognized for its utility as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The incorporation of the cyclopropylmethylamine moiety is a strategic design element in modern medicinal chemistry, often employed to enhance metabolic stability, modulate physicochemical properties, and impart conformational rigidity to bioactive compounds. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Identification and Nomenclature

1-Cyclopropyl-N-methylmethanamine, also known as (cyclopropylmethyl)methylamine, is a secondary amine featuring a cyclopropyl group attached to a methylaminomethyl fragment. It is most commonly handled and supplied as its hydrochloride salt to improve stability and ease of handling.

| Identifier | Value (Free Base) | Value (Hydrochloride Salt) |

| IUPAC Name | 1-cyclopropyl-N-methylmethanamine[1] | 1-cyclopropyl-N-methylmethanamine;hydrochloride[2][3] |

| CAS Number | 18977-45-2[1][4] | 77335-18-3[2][3] |

| Molecular Formula | C₅H₁₁N[1][4] | C₅H₁₂ClN[3][5][6] |

| Molecular Weight | 85.15 g/mol [1][4] | 121.61 g/mol [3] |

| SMILES | CNCC1CC1[1][4] | CNCC1CC1.Cl[3] |

| InChIKey | BFPMCZWKUSUMKE-UHFFFAOYSA-N[1] | ORQVLOOOUXHZEJ-UHFFFAOYSA-N[2] |

| Synonyms | (Cyclopropylmethyl)methylamine, N-Methylcyclopropanemethylamine[1] | Cyclopropylmethyl-methyl-amine hydrochloride[3] |

Physicochemical Properties

The free base of 1-cyclopropyl-N-methylmethanamine is a flammable liquid, while its hydrochloride salt is a solid. The unique strained three-membered ring of the cyclopropyl group significantly influences the molecule's conformation and electronic properties.

| Property | Value (Computed/Reported) |

| Appearance | Liquid (Free Base), Solid (HCl Salt) |

| Hydrogen Bond Donor Count | 1 (Free Base), 2 (HCl Salt)[3] |

| Hydrogen Bond Acceptor Count | 1[3] |

| Rotatable Bond Count | 2[3] |

| Topological Polar Surface Area | 12 Ų[1][3] |

Spectroscopic Characterization

Confirming the identity and purity of 1-cyclopropyl-N-methylmethanamine is crucial. The following are the expected spectroscopic characteristics based on its structure.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show four distinct signal regions.

-

A singlet corresponding to the three protons of the N-methyl group.

-

A doublet for the two protons of the methylene (-CH₂-) bridge, split by the adjacent methine proton of the cyclopropyl ring.

-

A complex multiplet for the single methine proton (-CH-) of the cyclopropyl ring.

-

Two distinct multiplets for the four diastereotopic methylene protons (-CH₂-) of the cyclopropyl ring in the upfield region.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display four unique signals corresponding to:

-

The N-methyl carbon.

-

The bridge methylene carbon.

-

The cyclopropyl methine carbon.

-

The cyclopropyl methylene carbons (may appear as one or two signals depending on symmetry and solvent).

-

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorptions.

-

C-H stretching vibrations for the aliphatic and cyclopropyl groups just below 3000 cm⁻¹.

-

N-H stretching for the protonated amine salt in the region of 2700-3000 cm⁻¹ (broad).

-

A C-N stretching vibration in the 1250-1020 cm⁻¹ region.

-

-

MS (Mass Spectrometry): For the free base, the electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 85.15. Common fragmentation patterns would include the loss of a methyl group or cleavage adjacent to the nitrogen atom.

Synthesis and Purification

1-Cyclopropyl-N-methylmethanamine can be synthesized via several routes. A common and scalable method is the reductive amination of cyclopropyl methyl ketone.[9]

Caption: Workflow for the synthesis of 1-Cyclopropyl-N-methylmethanamine via reductive amination.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of methylamine (1.1 eq, typically as a solution in a solvent). The reaction can be catalyzed by a mild acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise, ensuring the temperature remains below 20°C.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC/LC-MS analysis indicates the consumption of the imine. Quench the reaction by the slow addition of water.

-

Extraction: Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amine can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the final product with high purity.

Reactivity and Synthetic Utility

The chemical reactivity of 1-cyclopropyl-N-methylmethanamine is dominated by its secondary amine functionality and the unique properties of the cyclopropyl ring.

-

Nucleophilicity of the Amine: The secondary amine is a potent nucleophile and a moderate base. It readily participates in standard amine chemistries, such as:

-

C(sp³)–H Activation of the Cyclopropyl Ring: In modern organic synthesis, the amine moiety serves as an effective directing group for transition-metal-catalyzed C–H activation. Palladium-catalyzed reactions, in particular, have enabled the enantioselective functionalization of the typically inert C(sp³)–H bonds on the cyclopropyl ring.[10][11] This strategy allows for the direct installation of aryl, carbonyl, and other functional groups, providing a powerful method for rapidly building molecular complexity from a simple starting material.[12][13][14] This transformation is exceptionally valuable for synthesizing libraries of drug candidates.

Caption: Logical relationship in Pd-catalyzed C-H functionalization using the amine as a directing group.

Significance in Medicinal Chemistry

The cyclopropyl group is not merely a passive structural element; it is a "bioisostere" for other groups and a modulator of molecular properties. Its inclusion in drug candidates, often via building blocks like 1-cyclopropyl-N-methylmethanamine, is a deliberate strategy to overcome common drug development hurdles.[15]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes. This increased bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life and reduce the formation of potentially reactive metabolites.[16]

-

Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring restricts the number of available conformations of the molecule. This can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.[15]

-

Modulation of pKa and Lipophilicity: The unique electronic properties of the cyclopropyl ring can subtly alter the basicity (pKa) of the adjacent amine and influence the overall lipophilicity (logP) of the molecule, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[15]

-

Structural Motif in Bioactive Molecules: The cyclopropylmethylamine scaffold is found in numerous approved drugs and clinical candidates, highlighting its acceptance and utility in generating molecules with desirable biological activity.[12][13][17]

Safety and Handling

Proper handling of 1-cyclopropyl-N-methylmethanamine and its salts is essential due to their potential hazards.

| Compound Form | GHS Pictograms | Hazard Statements |

| Free Base | Danger | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[1][4] |

| HCl Salt | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][18] |

Recommended Safety Precautions:

-

Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood to minimize inhalation exposure.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[20][21]

-

Handling (Free Base): Keep away from heat, sparks, open flames, and other ignition sources.[21][22] Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[19][21]

-

Spill Response: In case of a spill, evacuate the area. For the liquid free base, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust if handling the solid salt.[19]

Conclusion

1-Cyclopropyl-N-methylmethanamine is a high-value chemical entity whose utility extends far beyond that of a simple amine. Its unique combination of a nucleophilic center and a metabolically robust, conformationally constrained cyclopropyl ring makes it an indispensable tool for medicinal chemists. An understanding of its synthesis, reactivity, and the strategic advantages it confers is essential for professionals engaged in the design and development of next-generation therapeutics.

References

-

1-Cyclopropyl-N-methylmethanamine hydrochloride | 77335-18-3. J&K Scientific. [Link]

-

1-cyclopropyl-n-methylmethanamine Hydrochloride (1:1). Suzhou Aobai Pharmaceutical. [Link]

-

1-cyclopropyl-n-methylmethanamine Hydrochloride (1:1). Suzhou Aobai Pharmaceutical. [Link]

-

1-(1-cyclopropylpyrrol-2-yl)-N-methylmethanamine. PubChem, National Institutes of Health. [Link]

-

Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines. PubMed. [Link]

-

1-(1-Methoxycyclopropyl)-N-methylmethanamine hydrochloride. Achmem. [Link]

-

Synthesis of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine. PrepChem.com. [Link]

-

Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines. PubMed Central, National Institutes of Health. [Link]

-

(Cyclopropylmethyl)methylamine | C5H11N. PubChem, National Institutes of Health. [Link]

-

(Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN. PubChem, National Institutes of Health. [Link]

-

Palladium(II)-Catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. American Chemical Society Publications. [Link]

-

Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. PubMed Central, National Institutes of Health. [Link]

-

Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. [Link]

-

1-Cyclopropyl-N-methylmethanamine | 18977-45-2. ChemSrc. [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. PubMed. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

1-Cyclopropylethanamine | C5H11N. PubChem, National Institutes of Health. [Link]

-

Cyclopropanemethanamine | C4H9N. PubChem, National Institutes of Health. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. [Link]

Sources

- 1. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 18977-45-2 | 1-Cyclopropyl-N-methylmethanamine | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 5. 1-cyclopropyl-n-methylmethanamine Hydrochloride (1:1) [allbiopharm.com]

- 6. 1-cyclopropyl-n-methylmethanamine Hydrochloride (1:1) [allbiopharm.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. lehigh.edu [lehigh.edu]

- 9. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 10. Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. longdom.org [longdom.org]

- 18. 18977-45-2 1-Cyclopropyl-n-methylmethanamine AKSci X2042 [aksci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. enamine.enamine.net [enamine.enamine.net]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Cyclopropyl-n-methylmethanamine (CAS No. 18977-45-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Cyclopropyl-n-methylmethanamine, a versatile building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Physicochemical Properties

1-Cyclopropyl-n-methylmethanamine, with the CAS number 18977-45-2, is a cyclic amine that has garnered significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique structural features, particularly the presence of a strained cyclopropane ring, impart valuable properties that are highly sought after in the design of novel therapeutic agents.[1][2]

| Property | Value | Source |

| CAS Number | 18977-45-2 | [3][4][5][6][7][8] |

| Molecular Formula | C5H11N | [3][5][7][8] |

| Molecular Weight | 85.15 g/mol | [3][5][7][8] |

| Boiling Point | 85.7 ± 8.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| SMILES | CNCC1CC1 | [4][7][8] |

| InChI Key | BFPMCZWKUSUMKE-UHFFFAOYSA-N | [7][8] |

The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a valuable substituent in drug design for several reasons. Its rigid structure can help to lock a molecule into a specific conformation, which can lead to enhanced binding affinity for its biological target.[9][10] The strained three-membered ring also influences the electronic properties of the molecule, which can impact its reactivity and metabolic stability.[1][2][11] Specifically, the high C-H bond dissociation energy within the cyclopropyl ring can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for drug-drug interactions.[9][10][11]

Synthesis of 1-Cyclopropyl-n-methylmethanamine

The synthesis of 1-Cyclopropyl-n-methylmethanamine can be achieved through various synthetic routes. A common and efficient method is the reductive amination of cyclopropanecarboxaldehyde with methylamine. This two-step, one-pot reaction is often preferred in industrial settings due to its scalability and the use of readily available starting materials.[12]

Illustrative Synthesis Workflow: Reductive Amination

Sources

- 1. longdom.org [longdom.org]

- 2. nbinno.com [nbinno.com]

- 3. 1-Cyclopropyl-N-methylmethanamine Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [chemsrc.com]

- 4. 18977-45-2|1-Cyclopropyl-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. 18977-45-2 Cas No. | (Cyclopropylmethyl)(methyl)amine | Apollo [store.apolloscientific.co.uk]

- 7. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 18977-45-2 | 1-Cyclopropyl-N-methylmethanamine | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

A Comprehensive Guide to the IUPAC Nomenclature, Properties, and Synthesis of N-Methyl-1-cyclopropylmethanamine

Executive Summary

In the precise world of chemical research and pharmaceutical development, unambiguous molecular identification is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a universal language for this purpose. This guide offers an in-depth analysis of the compound commonly known as (Cyclopropylmethyl)methylamine, systematically deriving its correct IUPAC name. We will deconstruct the nomenclature rules for secondary amines, apply them to this specific molecule, and explore alternative valid names. Furthermore, this document provides a summary of its key physicochemical properties, a detailed, field-proven protocol for its synthesis via reductive amination, and a discussion of its relevance as a structural motif in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's fundamental chemical identity and synthesis.

Foundational Principles of IUPAC Nomenclature for Secondary Amines

Before dissecting the target molecule, it is crucial to understand the systematic approach IUPAC employs for naming secondary amines (R-NH-R'). The nomenclature is built upon a logical hierarchy that identifies a primary parent structure and treats all other attached groups as substituents.

The core principles are as follows:

-

Identification of the Parent Chain: For acyclic secondary amines, the longest carbon chain or the principal ring system attached directly to the nitrogen atom is designated as the parent alkane. The amine functional group is indicated by changing the "-e" suffix of the parent alkane to "-amine".[1][2]

-

Designation of N-Substituents: The other alkyl or aryl group(s) attached to the nitrogen atom are treated as substituents. To indicate that these groups are bonded to the nitrogen rather than the carbon backbone, their name is prefixed with an italicized "N-".[2][3]

-

Alphabetical Ordering: When multiple different groups are attached to the nitrogen (in tertiary amines) or when there are substituents on both the nitrogen and the carbon backbone, all substituents are listed in alphabetical order.[2]

This systematic approach ensures that a complex structure can be translated into a unique, universally understood name.

Systematic IUPAC Name Derivation for (Cyclopropylmethyl)methylamine

The structure is a secondary amine with a methyl group and a cyclopropylmethyl group attached to the nitrogen atom. Following the IUPAC guidelines provides a clear path to its systematic name.

Step-by-Step Derivation

-

Identify the Functional Group: The central feature is a nitrogen atom bonded to two carbon groups and one hydrogen, classifying it as a secondary amine .

-

Identify the Nitrogen-Bound Groups: The two groups are:

-

A methyl group (-CH₃)

-

A cyclopropylmethyl group (-CH₂-C₃H₅)

-

-

Determine the Parent Structure: According to IUPAC rules, the larger group attached to the nitrogen forms the basis of the parent name.[1] The cyclopropylmethyl group contains a one-carbon chain (the methylene bridge) plus the three-carbon ring. The longest continuous carbon chain attached to the nitrogen is the single methylene (-CH₂) carbon. Therefore, the parent amine is methanamine .

-

Name the Substituents:

-

The methyl group is attached to the nitrogen, so it is named N-methyl .[2]

-

The cyclopropyl ring is attached to the single carbon of the methanamine parent chain. As this is the only carbon, it is designated as position 1. This substituent is therefore named 1-cyclopropyl .

-

-

Assemble the Full IUPAC Name: The substituents are listed alphabetically ("cyclopropyl" before "methyl"). Combining these components yields the definitive IUPAC name:

1-Cyclopropyl-N-methylmethanamine

An alternative, and also widely accepted, IUPAC name is N-Methylcyclopropanemethanamine .[4] In this construction, "cyclopropanemethanamine" is treated as the parent molecule (a cyclopropane ring with an aminomethyl substituent), and the methyl group is located on the nitrogen atom. Both names accurately describe the molecule and are considered correct.

Visualizing the Nomenclature

The following diagram illustrates the components of the IUPAC name based on the molecular structure.

Caption: Structural breakdown for IUPAC name derivation.

Physicochemical Properties

A summary of key identifiers and computed physical properties for 1-Cyclopropyl-N-methylmethanamine is crucial for laboratory use, regulatory submissions, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 1-Cyclopropyl-N-methylmethanamine | PubChem |

| CAS Number | 18977-45-2 | Santa Cruz Biotechnology, PubChem[4][5] |

| Molecular Formula | C₅H₁₁N | Sigma-Aldrich |

| Molecular Weight | 85.15 g/mol | PubChem[4] |

| SMILES | CNCC1CC1 | Advanced ChemBlocks, Sigma-Aldrich |

| InChIKey | BFPMCZWKUSUMKE-UHFFFAOYSA-N | PubChem[4] |

| Topological Polar Surface Area | 12 Ų | PubChem[4] |

| XLogP3-AA (LogP) | 0.5 | PubChem[4] |

Synthesis Protocol: Reductive Amination of Cyclopropanecarboxaldehyde

The synthesis of secondary amines is a cornerstone of organic chemistry, with reductive amination being one of the most robust and widely employed methodologies. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mild nature and tolerance of a wide range of functional groups.

Experimental Workflow Diagram

Caption: Step-wise workflow for synthesis via reductive amination.

Detailed Step-by-Step Methodology

Reagents and Equipment:

-

Cyclopropanecarboxaldehyde

-

Methylamine (e.g., 2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclopropanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Add the methylamine solution (1.1 eq) dropwise while stirring. Stir the resulting mixture at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and prevent side reactions.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Self-Validation Note: The addition should be slow to safely manage the gas evolution (hydrogen) that occurs from the decomposition of the excess reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM.

-

Purification: Combine all organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure 1-Cyclopropyl-N-methylmethanamine.

Relevance in Medicinal Chemistry and Drug Development

The cyclopropylmethyl motif is a privileged structure in modern medicinal chemistry. Its incorporation into drug candidates is a strategic choice driven by several key benefits:

-

Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug molecule.

-

Conformational Rigidity: The rigid three-membered ring restricts the conformational freedom of the molecule. This can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.

-

Potency and Lipophilicity Modulation: The small, lipophilic nature of the cyclopropyl group can be used to fine-tune the overall physicochemical properties of a lead compound, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Therefore, 1-Cyclopropyl-N-methylmethanamine serves as a valuable and readily accessible building block for the synthesis of more complex pharmaceutical agents that leverage these desirable properties.

Conclusion

The correct and systematic IUPAC name for the compound (Cyclopropylmethyl)methylamine is 1-Cyclopropyl-N-methylmethanamine , with N-Methylcyclopropanemethanamine being an equally valid alternative. A rigorous application of IUPAC rules, centered on identifying the parent methanamine chain and its N- and C1-substituents, provides an unambiguous chemical identifier. Understanding this nomenclature is foundational for clear scientific communication. The compound's straightforward synthesis via reductive amination and the valuable properties imparted by its cyclopropylmethyl moiety make it a significant building block for professionals in chemical synthesis and drug discovery.

References

-

CK-12 Foundation. Nomenclature of Amines. [Link]

-

Quirke, J.M.E. Guidelines for Naming Amines. [Link]

-

PubChem. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209. [Link]

-

Lumen Learning. 12.2. Naming alcohols, amines and amides | Organic Chemistry II. [Link]

Sources

An In-depth Technical Guide to 1-Cyclopropyl-N-methylmethanamine: Synthesis, Characterization, and Application

Abstract

1-Cyclopropyl-N-methylmethanamine is a pivotal chemical building block in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the strained cyclopropyl ring, make it a valuable moiety for designing novel therapeutic agents with enhanced metabolic stability, potency, and optimized pharmacokinetic profiles. This guide provides a comprehensive technical overview of 1-Cyclopropyl-N-methylmethanamine, covering its physicochemical properties, scalable synthesis protocols, robust analytical characterization methods, and critical safety considerations. Furthermore, it explores the rationale behind its frequent incorporation into drug candidates, offering field-proven insights for professionals in pharmaceutical research and development.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group, while deceptively simple, is a powerful tool in drug design. Its incorporation into a molecule introduces conformational rigidity, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity to its target and increasing potency.[1] The strained C-C bonds of the cyclopropane ring possess enhanced π-character and contribute to unique electronic properties.[1] Moreover, the C-H bonds are stronger than those in typical alkanes, rendering the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This increased metabolic stability is a highly desirable attribute in drug development, often leading to improved bioavailability and a longer plasma half-life.[2] 1-Cyclopropyl-N-methylmethanamine serves as a key precursor that introduces this advantageous cyclopropylmethylamine scaffold into more complex molecules.[3][4]

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of a chemical entity is the bedrock of its effective application. All quantitative data are summarized in Table 1 for clarity and rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-Cyclopropyl-N-methylmethanamine | N/A |

| Synonyms | (Cyclopropylmethyl)methylamine, N-Methylcyclopropanemethylamine | N/A |

| CAS Number | 18977-45-2 | N/A |

| Molecular Formula | C₅H₁₁N | N/A |

| Molecular Weight | 85.15 g/mol | N/A |

| Boiling Point | 85.7 ± 8.0 °C at 760 mmHg | N/A |

| Density | 0.9 ± 0.1 g/cm³ | N/A |

Synthesis and Manufacturing Pathway: Reductive Amination

For both laboratory-scale synthesis and industrial-scale manufacturing, reductive amination stands out as the most efficient and versatile method for preparing 1-Cyclopropyl-N-methylmethanamine. This strategy involves the reaction of a carbonyl compound (cyclopropanecarboxaldehyde) with an amine (methylamine) to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.[5][6][7]

The choice of a one-pot reaction is deliberate; it avoids the isolation of the often-unstable imine intermediate, leading to higher overall yields and operational simplicity. The selection of sodium triacetoxyborohydride (STAB) as the reducing agent is critical. Unlike stronger reducing agents like sodium borohydride, STAB is mild enough to not reduce the starting aldehyde, selectively reducing the protonated imine intermediate.[5] This chemoselectivity is paramount for a clean reaction profile.

Diagram: General Synthesis Workflow

Caption: Reductive amination workflow for the synthesis of 1-Cyclopropyl-N-methylmethanamine.

Experimental Protocol: Synthesis

-

Vessel Preparation : To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add cyclopropanecarboxaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or methanol.[5]

-

Amine Addition : Add a solution of methylamine (1.1 eq, typically as a solution in THF or ethanol) to the flask.

-

Imine Formation : Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate the formation of the iminium ion intermediate.[5] Stir the mixture at room temperature for 30-60 minutes.

-

Reduction : Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any potential exotherm. Stir the reaction for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

-

Quench and Workup : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of 1-Cyclopropyl-N-methylmethanamine is crucial. A multi-pronged analytical approach combining spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Diagram: Analytical QC Workflow

Caption: A comprehensive workflow for the analytical quality control of the final product.

Spectroscopic Methods: NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the definitive technique for structural elucidation.[8]

-

¹H NMR : The spectrum of 1-Cyclopropyl-N-methylmethanamine is expected to show highly characteristic upfield signals for the cyclopropyl protons. Due to the ring's magnetic anisotropy, these protons are shielded and typically appear between 0.0 and 1.0 ppm.[9] The methine proton (-CH-) will be further downfield, coupled to the adjacent methylene protons. The N-methyl group will appear as a singlet around 2.2-2.5 ppm, and the methylene bridge (-CH₂-N) will be a doublet in a similar region.

-

¹³C NMR : The carbon signals for the cyclopropyl ring are also uniquely upfield, typically appearing between 3 and 15 ppm.[9][10] The methylene bridge carbon and the N-methyl carbon will appear further downfield in the aliphatic region.[10]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the preferred method for assessing purity and identifying volatile impurities. The amine is volatile enough for GC analysis.[11][12]

-

Mass Spectrum : Under electron ionization (EI), the compound will fragment to produce a characteristic pattern. The molecular ion peak (M⁺) at m/z = 85 would be expected, along with other fragments corresponding to the loss of methyl or cyclopropyl groups.

-

Chromatographic Methods: HPLC

While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) can be used as an orthogonal method to detect non-volatile impurities. A significant challenge with aliphatic amines is their lack of a UV chromophore, making detection difficult.[13]

-

Causality of Method Choice : To overcome the detection challenge, two primary strategies are employed:

-

Pre-column Derivatization : The amine is reacted with a tagging agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) that attaches a strongly UV-absorbing or fluorescent group.[13] This allows for highly sensitive detection. This is the gold-standard approach for achieving low detection limits.

-

Universal Detection : Methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used, which do not require a chromophore. However, these methods are generally less sensitive than derivatization-based UV or fluorescence detection.

-

Experimental Protocol: HPLC Purity (via Derivatization)

-

Sample Preparation : Prepare a standard solution of the amine in a suitable solvent (e.g., acetonitrile).

-

Derivatization : In a vial, mix the amine solution with a borate buffer (pH ~9-10) and an excess of the derivatizing agent (e.g., FMOC-Cl in acetone). Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.[13]

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water and acetonitrile (both often containing a modifier like 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to the absorbance maximum of the derivatized product (e.g., ~265 nm for FMOC derivatives).

-

-

Analysis : Inject the derivatized sample and integrate the peak areas to determine purity as a percentage of the total area.

Safety, Handling, and Storage

1-Cyclopropyl-N-methylmethanamine, like many aliphatic amines, requires careful handling. It should be treated as a flammable liquid that can cause skin and eye irritation or burns.[14]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[15][16]

-

Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14] Use non-sparking tools and ground all equipment to prevent static discharge, as vapors may form explosive mixtures with air.[15]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[14]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, seeking immediate medical attention.[14][15]

-

Skin : Wash off immediately with plenty of soap and water; remove contaminated clothing.[15]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical help.[14]

-

Conclusion: A Validated Asset in Drug Discovery

1-Cyclopropyl-N-methylmethanamine is more than a simple amine; it is a strategically validated building block for modern drug discovery. Its utility is grounded in the proven ability of the cyclopropyl moiety to confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as enhanced metabolic stability and potency.[1][2] A thorough understanding of its synthesis via robust methods like reductive amination, coupled with comprehensive analytical characterization, ensures its reliable and effective application. By adhering to strict safety protocols, researchers can confidently leverage this versatile compound to accelerate the development of next-generation therapeutics.

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link]

-

Zhang, Z., et al. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

- Google Patents. (n.d.).

-

Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Anal. Chem.[Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

-

Huang, Y., et al. (2015). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. ResearchGate. [Link]

-

Jensen, N. H., et al. (n.d.). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. [Link]

-

Chemistry Shorts. (2023). Reductive Amination. [Link]

-

Reddy, V. G., et al. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. PubMed. [Link]

- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Tandon, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]

-

Figshare. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. [Link]

-

ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Kim, T. L., et al. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

-

Agilent Technologies. (2019). A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-cyclopropyl-N-(cyclopropylmethyl)-1-phenylmethanamine. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). First‐generation route to cyclopropyl ketone 13. Reagents and conditions. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. longdom.org [longdom.org]

- 4. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

1-Cyclopropyl-n-methylmethanamine NMR data

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-Cyclopropyl-N-methylmethanamine

Introduction

1-Cyclopropyl-N-methylmethanamine (CAS No: 18977-45-2) is a small molecule of significant interest in medicinal chemistry and drug development due to the presence of the cyclopropyl ring, a common motif in pharmacologically active compounds.[1] The unique steric and electronic properties of the cyclopropyl group can confer favorable metabolic stability and binding affinity. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for the unambiguous characterization of such molecules in solution.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the NMR data for 1-cyclopropyl-N-methylmethanamine. We will delve into the interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectra, explain the causality behind spectral features, and provide field-proven protocols for data acquisition.

Part 1: ¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 1-cyclopropyl-N-methylmethanamine, we can predict distinct signals for the cyclopropyl, methylene, N-methyl, and amine protons.

Structural Overview and Proton Assignments

To facilitate discussion, the protons in the molecule are systematically labeled as shown below.

Caption: Molecular structure of 1-cyclopropyl-N-methylmethanamine with proton labeling.

Chemical Shifts and Multiplicities

The strained, three-membered ring of the cyclopropyl group exhibits a significant ring-current effect, causing its attached protons (H¹, H², H³) to be highly shielded and appear in the upfield region of the spectrum, typically between 0.0 and 1.0 ppm.[2][3] The protons on the methylene (H⁴) and methyl (H⁶) groups directly attached to the nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen, placing their signals further downfield.[4] The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.[4][5][6]

The complex spin-spin coupling within the rigid cyclopropyl ring results in intricate multiplets for H¹, H², and H³. The methylene protons (H⁴) are split by the adjacent methine proton (H¹), and the N-methyl protons (H⁶) typically appear as a singlet.

Data Summary: ¹H NMR

The following table summarizes the expected ¹H NMR data, synthesized from spectral databases and established principles.[3][7][8]

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H¹ | ~0.8 - 1.1 | Multiplet (m) | 1H | - | Cyclopropyl CH |

| H², H³ | ~0.0 - 0.5 | Multiplet (m) | 4H | - | Cyclopropyl CH₂ |

| H⁴ | ~2.3 - 2.5 | Doublet (d) | 2H | ~6-7 | CH₂-N |

| H⁶ | ~2.4 - 2.6 | Singlet (s) | 3H | - | N-CH₃ |

| N-H | ~1.0 - 3.0 (variable) | Broad Singlet (br s) | 1H | - | Amine N-H |

Part 2: ¹³C NMR and DEPT-135 Analysis: Mapping the Carbon Skeleton

While ¹H NMR reveals the proton environment, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Combining this with a DEPT-135 experiment allows for the definitive identification of methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Chemical Shifts and DEPT-135 Phasing

Similar to their proton counterparts, the carbons of the cyclopropyl ring (C1, C2, C3) are significantly shielded and appear at high field (typically <15 ppm).[9][10] The methylene carbon (C4) and methyl carbon (C6) attached to the nitrogen are deshielded and resonate further downfield.[4]

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing carbon types.[11][12] In a DEPT-135 spectrum:

-

CH₃ (methyl) signals appear as positive peaks.

-

CH₂ (methylene) signals appear as negative peaks.

-

CH (methine) signals appear as positive peaks.

-

Quaternary carbons (C) are absent.

This technique provides an unambiguous method to differentiate the cyclopropyl CH₂ carbons from the CH carbon.[13][14]

Data Summary: ¹³C NMR and DEPT-135

| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| C1 | ~10 - 15 | Positive (+) | Cyclopropyl CH |

| C2, C3 | ~3 - 8 | Negative (-) | Cyclopropyl CH₂ |

| C4 | ~55 - 60 | Negative (-) | CH₂-N |

| C6 | ~35 - 40 | Positive (+) | N-CH₃ |

Part 3: 2D NMR Correlation: Assembling the Puzzle

For complete and confident structural assignment, two-dimensional (2D) NMR experiments are indispensable. COSY and HSQC spectra reveal connectivity, linking the proton and carbon data into a single, coherent structure.

COSY (¹H-¹H Correlation Spectroscopy)

A COSY spectrum identifies protons that are spin-coupled to each other, typically through two or three bonds.[15][16][17] Off-diagonal cross-peaks connect the signals of coupled protons. For 1-cyclopropyl-N-methylmethanamine, we expect to see:

-

A cross-peak between the cyclopropyl methine proton (H¹) and the adjacent methylene protons (H⁴).

-

Complex cross-peaks between the cyclopropyl protons (H¹, H², H³), confirming the ring system.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC spectrum correlates each proton with the carbon atom it is directly attached to.[18][19] Each cross-peak in the 2D plot represents a one-bond C-H connection. This experiment is the final step in assigning every proton to its corresponding carbon, confirming the assignments made from 1D spectra. For example, the HSQC will show a clear correlation between the signal at ~2.4 ppm in the ¹H dimension and the signal at ~57 ppm in the ¹³C dimension, definitively assigning them to the C4-H⁴ group.

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Part 4: Experimental Protocols for High-Quality Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Sample Preparation

-

Analyte Weighing: For a standard 5 mm NMR tube, accurately weigh 5-10 mg of 1-cyclopropyl-N-methylmethanamine for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[20][21] Small molecules require less material for ¹H detection but more for the less sensitive ¹³C nucleus.[22]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[23][24] CDCl₃ is a common choice for small organic molecules. For amines, the choice of solvent can significantly affect the chemical shift and line shape of the N-H proton; aprotic solvents like DMSO-d₆ can result in sharper N-H signals by reducing the rate of proton exchange.[25][26]

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[20]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[22][24]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly near the top with a permanent marker. Do not use paper labels or tape, which can interfere with the sample spinning in the spectrometer.[24]

Recommended Instrumental Parameters (400 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64. Sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds. Allows for near-complete relaxation of protons, ensuring accurate integration.

-

Spectral Width (SW): ~16 ppm. Centered around 6-7 ppm to encompass all expected signals.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or higher. More scans are needed due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[20]

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): ~240 ppm. To cover the full range of organic carbon chemical shifts.

-

-

DEPT-135, COSY, HSQC:

-

These experiments should be run using standard, pre-optimized parameter sets available in the spectrometer's software library (e.g., Bruker's 'dept135', 'cosygpmf', 'hsqcedetgpsisp2.3'). Default parameters are typically robust and provide excellent results for small molecules.

-

Conclusion

The comprehensive NMR analysis of 1-cyclopropyl-N-methylmethanamine is a clear demonstration of modern spectroscopy's power in structural science. Through a logical progression from 1D ¹H and ¹³C experiments to advanced 2D correlation techniques like COSY and HSQC, every proton and carbon atom can be assigned with high confidence. The characteristic upfield shifts of the cyclopropyl moiety and the deshielding effects of the amine group provide a unique spectral fingerprint. The protocols and interpretations detailed in this guide serve as a robust framework for researchers and scientists engaged in the synthesis and characterization of novel chemical entities.

References

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

-

Hayashi, S., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

-

Bexrud, J. A., & Schafer, L. L. Supplementary Information. The Royal Society of Chemistry. [Link]

-

Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

-

NMR Sample Preparation. JEOL. [Link]

-

Sipos, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Spectroscopy Of Amines. JoVE. [Link]

-

Sample Preparation. University College London. [Link]

-

¹H chemical shifts for cyclopropyl protons. ResearchGate. [Link]

-

How to make an NMR sample. University of Ottawa. [Link]

-

Supplementary Information for Materials. HAL Open Science. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

¹H-NMR, ¹³C-NMR, and ¹³C-DEPT-135-NMR spectra of phthalonitrile compound. ResearchGate. [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. MDPI. [Link]

-

Wiberg, K. B., et al. (1962). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

-

¹³C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

COSY NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

[¹H, ¹³C]-HSQC NMR Spectrum. Human Metabolome Database. [Link]

-

¹H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Cyclopropanemethanamine. PubChem, National Institutes of Health. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. Magritek. [Link]

-

DEPT 135 Acquisition & Processing. YouTube. [Link]

-

Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. [Link]

-

N-(1-adamantylmethyl)-1-cyclopropyl-methanamine. PubChem, National Institutes of Health. [Link]

-

COSY Spectra. Chemistry LibreTexts. [Link]

-

¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. CORE. [Link]

-

2D NMR- Worked Example 1 (COSY). YouTube. [Link]

-

How to interpret a HSQC NMR Spectrum. YouTube. [Link]

-

DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

-

DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

- 1. N-(1-adamantylmethyl)-1-cyclopropyl-methanamine | C15H25N | CID 3010133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR [m.chemicalbook.com]

- 8. Cyclopropyl carbinol(2516-33-8) 1H NMR [m.chemicalbook.com]

- 9. Cyclopropyl bromide(4333-56-6) 13C NMR spectrum [chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR [orgspectroscopyint.blogspot.com]

- 16. nmr.oxinst.com [nmr.oxinst.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. organomation.com [organomation.com]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. How to make an NMR sample [chem.ch.huji.ac.il]

- 23. sites.bu.edu [sites.bu.edu]

- 24. ucl.ac.uk [ucl.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Cyclopropyl-n-methylmethanamine Hydrochloride for Advanced Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the structural motifs that have garnered significant attention, the cyclopropyl group stands out for its unique conformational rigidity and metabolic stability.[1] 1-Cyclopropyl-n-methylmethanamine hydrochloride, a key building block, embodies these desirable characteristics and has emerged as a valuable component in the synthesis of sophisticated therapeutic agents, most notably in the burgeoning field of targeted protein degradation.[1][2][3][4][5][6][7][8][9][10][11][12]

This technical guide provides a comprehensive overview of 1-cyclopropyl-n-methylmethanamine hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, analytical characterization, and its pivotal role as a building block in the design of next-generation therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Structural Elucidation

1-Cyclopropyl-n-methylmethanamine hydrochloride is a secondary amine salt with a unique combination of a strained cyclopropyl ring and a methyl-substituted aminomethyl group. This structure imparts a specific set of physical and chemical properties that are summarized in the table below.

| Property | Value | Source |

| CAS Number | 77335-18-3 | [13][14][15] |

| Molecular Formula | C5H12ClN | [13][14][15] |

| Molecular Weight | 121.61 g/mol | [14][15] |

| Appearance | White to off-white solid | Generic supplier data |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Inferred from structure |

| Melting Point | Not consistently reported, expected to be a crystalline solid with a defined melting point | Generic supplier data |

| Boiling Point | Not applicable (decomposes) | Inferred from structure |

Chemical Structure

The chemical structure of 1-cyclopropyl-n-methylmethanamine hydrochloride is fundamental to its utility. The hydrochloride salt form enhances its stability and water solubility compared to the free base.[16][17][18]

Caption: Chemical structure of 1-Cyclopropyl-n-methylmethanamine hydrochloride.

Synthesis and Purification

The synthesis of 1-cyclopropyl-n-methylmethanamine hydrochloride can be efficiently achieved through a reductive amination pathway. This common and robust method involves the reaction of cyclopropanecarboxaldehyde with N-methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine. The final step involves the formation of the hydrochloride salt.

Experimental Protocol: Reductive Amination

Step 1: Imine Formation

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add a solution of N-methylamine (1.1 eq, typically as a solution in a solvent like THF or water) dropwise at room temperature.

-

The reaction mixture is stirred for 1-2 hours to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Reduction

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB) in portions. STAB is often preferred for its milder nature and selectivity.[13]

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

Step 3: Work-up and Salt Formation

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-cyclopropyl-n-methylmethanamine free base.

-

Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-cyclopropyl-n-methylmethanamine hydrochloride.

Sources

- 1. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR spectrum [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. actascientific.com [actascientific.com]

- 7. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bio-itworld.com]

- 8. news-medical.net [news-medical.net]

- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 14. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 15. 1-Cyclopropyl-N-methyl-methanamine hydrochloride | 77335-18-3 [sigmaaldrich.com]

- 16. nbinno.com [nbinno.com]

- 17. reddit.com [reddit.com]

- 18. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The cyclopropylamine moiety, a small, strained carbocycle fused to a primary amine, has emerged as a privileged structural motif in contemporary drug discovery. Its unique stereoelectronic properties impart profound effects on the physicochemical and pharmacological profiles of drug candidates. This guide provides a comprehensive technical overview of the strategic application of cyclopropylamines in medicinal chemistry. We will delve into the synthetic accessibility of this scaffold, explore its impact on metabolic stability and target engagement, and present its role as a versatile bioisostere. Through detailed experimental protocols, mechanistic insights, and illustrative case studies, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical tools to effectively leverage the cyclopropylamine scaffold in the design of next-generation therapeutics.

The Allure of the Strained Ring: Physicochemical and Conformational Properties

The three-membered ring of cyclopropylamine is characterized by significant ring strain, with C-C-C bond angles compressed to approximately 60° from the ideal 109.5° for sp³ hybridized carbons.[1] This strain endows the cyclopropyl group with unique electronic and conformational properties that are highly advantageous in drug design. The C-C bonds possess enhanced π-character, and the C-H bonds are shorter and stronger than those in acyclic alkanes.[2] These features contribute to a rigid, conformationally constrained structure that can reduce the entropic penalty upon binding to a biological target.[2]

The introduction of a cyclopropylamine moiety can significantly influence a molecule's key physicochemical properties, including its basicity (pKa), lipophilicity (logP), and solubility. These parameters are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility |

| Cyclopropylamine | 57.09 | 9.02 | 0.33 | Miscible | |

| Tranylcypromine | 133.19 | 8.2 | 1.8 | 5.8 mg/mL | |

| Ciprofloxacin | 331.34 | 6.09, 8.74 | -1.1 | 30 mg/mL | |

| Simeprevir | 749.93 | Not Available | 7.6 | Insoluble |

Table 1: Physicochemical Properties of Cyclopropylamine and Selected Marketed Drugs. Data compiled from various sources.

Synthetic Strategies for Incorporating the Cyclopropylamine Scaffold

The synthetic accessibility of the cyclopropylamine core is crucial for its widespread use in medicinal chemistry. Several robust methods have been developed for its construction, each with its own advantages and substrate scope.

The Hofmann Rearrangement of Cyclopropanecarboxamide

A classical and reliable method for the synthesis of unsubstituted cyclopropylamine is the Hofmann rearrangement of cyclopropanecarboxamide. This reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine.

Experimental Protocol: Synthesis of Cyclopropylamine via Hofmann Rearrangement

-

Step 1: Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide (40 g, 1 mol) in water (150 mL). While maintaining the temperature below 0 °C, slowly add bromine (48 g, 0.3 mol).

-

Step 2: Amide Addition: In a separate flask, dissolve cyclopropanecarboxamide (25.5 g, 0.3 mol) in water (50 mL). Add this solution to the cold sodium hypobromite solution while keeping the temperature below 10 °C.

-

Step 3: Rearrangement: Slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 30 minutes. The color of the solution will typically fade during this step.

-

Step 4: Isolation: Distill the reaction mixture to collect the aqueous solution of cyclopropylamine. The product can be further purified by fractional distillation.

The Kulinkovich-Szymoniak Reaction

For the synthesis of substituted cyclopropylamines, the Kulinkovich-Szymoniak reaction offers a powerful and versatile approach. This titanium-mediated cyclopropanation of nitriles with Grignard reagents provides direct access to primary cyclopropylamines.[3][4]

// Reactants RCN [label="R-C≡N (Nitrile)"]; EtMgBr [label="2 EtMgBr"]; Ti_cat [label="Ti(O-iPr)₄"]; Lewis_Acid [label="Lewis Acid (e.g., BF₃·OEt₂)"];

// Intermediates Titanacyclopropane [label="[Titanacyclopropane intermediate]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Azatitanacycle [label="[Aza-titanacyclopentene intermediate]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Cyclopropylamine [label="R-Cyclopropylamine", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Flow RCN -> Titanacyclopropane [label="+ EtMgBr, Ti(O-iPr)₄"]; Titanacyclopropane -> Azatitanacycle; Azatitanacycle -> Cyclopropylamine [label="+ Lewis Acid, H₂O workup"];

// Reagent inputs EtMgBr -> Titanacyclopropane; Ti_cat -> Titanacyclopropane; Lewis_Acid -> Cyclopropylamine; }

Kulinkovich-Szymoniak Reaction Workflow

Experimental Protocol: Kulinkovich-Szymoniak Synthesis of 1-Phenylcyclopropylamine

-

Step 1: Formation of the Titanacyclopropane Reagent: To a solution of benzonitrile (10.3 g, 100 mmol) and titanium(IV) isopropoxide (34.1 g, 120 mmol) in anhydrous diethyl ether (200 mL) under an argon atmosphere, add a 3 M solution of ethylmagnesium bromide in diethyl ether (80 mL, 240 mmol) dropwise at room temperature. Stir the mixture for 1 hour.

-

Step 2: Cyclopropanation: Cool the reaction mixture to -50 °C and slowly add boron trifluoride diethyl etherate (17.0 g, 120 mmol). Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Step 3: Workup and Isolation: Quench the reaction by the slow addition of water (50 mL). Filter the resulting mixture through a pad of celite and wash the filter cake with diethyl ether. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-phenylcyclopropylamine.

The Double-Edged Sword: Metabolic Stability and Bioactivation

The cyclopropylamine moiety can have a profound and often dichotomous effect on a drug's metabolic fate. On one hand, the strong C-H bonds of the cyclopropyl ring can block metabolism at that position, enhancing metabolic stability and prolonging the drug's half-life.[2] This is a commonly employed strategy in medicinal chemistry to improve the pharmacokinetic profile of a lead compound.

However, the amine group of cyclopropylamine can also be a site of metabolic activation, leading to the formation of reactive intermediates. This is particularly relevant in the context of cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes.[5]

Mechanism-Based Inhibition of Cytochrome P450 Enzymes

Cyclopropylamines are well-known mechanism-based inhibitors of CYP enzymes. The proposed mechanism involves a single-electron transfer (SET) from the nitrogen atom to the activated heme iron of the CYP enzyme, forming a nitrogen-centered radical cation.[6] This is followed by rapid ring opening of the strained cyclopropyl ring to generate a carbon-centered radical, which can then covalently modify the enzyme, leading to its irreversible inactivation.[6]

// Nodes CPA [label="Cyclopropylamine\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP450 [label="CYP450 [Fe(IV)=O]", fillcolor="#F1F3F4", fontcolor="#202124"]; SET [label="Single Electron Transfer (SET)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Radical_Cation [label="Nitrogen Radical Cation\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ring_Opening [label="Ring Opening", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Carbon_Radical [label="Carbon-Centered Radical\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Covalent_Adduct [label="Covalent Adduct Formation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_CYP450 [label="Inactive CYP450 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CPA -> SET [label="Enters Active Site"]; CYP450 -> SET; SET -> Radical_Cation; Radical_Cation -> Ring_Opening; Ring_Opening -> Carbon_Radical; Carbon_Radical -> Covalent_Adduct; Covalent_Adduct -> Inactive_CYP450; }

Mechanism of CYP450 Inactivation by Cyclopropylamines

Bioactivation and Potential for Toxicity

The formation of reactive metabolites from cyclopropylamines can also be a liability, potentially leading to idiosyncratic drug toxicity. A notable example is the fluoroquinolone antibiotic trovafloxacin, which was associated with severe hepatotoxicity.[7] Mechanistic studies suggest that the cyclopropylamine moiety of trovafloxacin is oxidized by CYP1A2 to a reactive ring-opened intermediate, which can form covalent adducts with hepatic proteins, leading to liver damage.[7][8]

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

-

Step 1: Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

-

Step 2: Pre-incubation: Pre-incubate the master mix at 37 °C for 5 minutes.

-